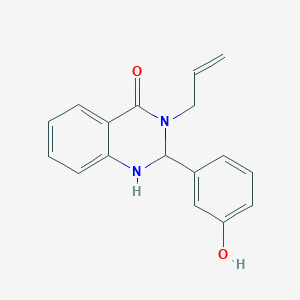
5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide, also known as ACTC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide is not fully understood. However, it has been proposed that 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide exerts its pharmacological effects by modulating specific cellular signaling pathways involved in inflammation and cancer. For instance, 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has been reported to exhibit several biochemical and physiological effects. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide in lab experiments is its potent pharmacological activity against various diseases. Moreover, 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide is relatively easy to synthesize and purify, making it an attractive compound for medicinal chemistry research. However, one of the limitations of using 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Zukünftige Richtungen
5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has a promising future in the field of medicinal chemistry. Several studies have reported its potential therapeutic applications in various diseases. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials. Moreover, the development of novel derivatives of 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide involves the reaction of 2-chloro-4-methylphenyl isothiocyanate with 5-acetylthiophene-2-carboxylic acid in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported that 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of specific enzymes and signaling pathways involved in these diseases.
Eigenschaften
IUPAC Name |
5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c1-8-3-4-11(10(15)7-8)16-14(18)13-6-5-12(19-13)9(2)17/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGJCAHTDPHPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7455620.png)

![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)


![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)
![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)

![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)
![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)


![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)